molecular formula C18H15ClN4O2 B213694 2-[[3-[(4-Chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide

2-[[3-[(4-Chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide

Cat. No. B213694
M. Wt: 354.8 g/mol
InChI Key: IHGQGPILIFEPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-[(4-Chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 2-[[3-[(4-Chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response and inflammation. It also inhibits the activity of MMPs, enzymes that are involved in the breakdown of extracellular matrix and play a crucial role in cancer metastasis.
Biochemical and Physiological Effects:
Studies have shown that 2-[[3-[(4-Chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide has various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which play a crucial role in inflammation. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit cell migration and invasion.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[3-[(4-Chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide is its relative ease of synthesis. It can be synthesized in a laboratory setting using relatively simple procedures. Additionally, it has shown promising results in various in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-[[3-[(4-Chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide. One of the potential areas of research is its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to exhibit neuroprotective effects and may have potential therapeutic applications in these disorders. Additionally, further studies are needed to investigate its potential use in combination with other drugs for the treatment of cancer. Finally, more research is needed to understand the exact mechanism of action of this compound and to identify potential targets for its therapeutic applications.
In conclusion, 2-[[3-[(4-Chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide is a synthetic compound that has shown promising results in various studies. It has potential therapeutic applications in the treatment of inflammation and cancer. Further research is needed to fully understand its mechanism of action and to identify potential targets for its therapeutic applications.

Synthesis Methods

The synthesis of 2-[[3-[(4-Chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide involves the reaction of 4-chloropyrazole-1-carboxylic acid with 3-aminobenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then treated with N-methylmorpholine and benzoyl chloride to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-[[3-[(4-Chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-metastatic properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-[[3-[(4-Chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

2-[[3-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide

InChI

InChI=1S/C18H15ClN4O2/c19-14-9-21-23(11-14)10-12-4-3-5-13(8-12)18(25)22-16-7-2-1-6-15(16)17(20)24/h1-9,11H,10H2,(H2,20,24)(H,22,25)

InChI Key

IHGQGPILIFEPPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)CN3C=C(C=N3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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